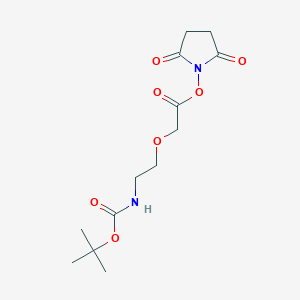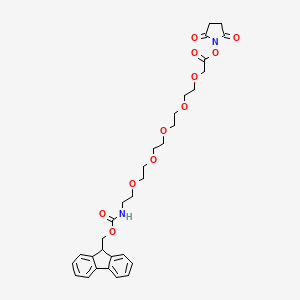
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It features a tert-butyloxycarbonyl (t-Boc) protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other end. This compound is widely used in bioconjugation and drug delivery applications due to its ability to improve solubility and stability of conjugated molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is reacted with a PEG chain to form t-Boc-N-Amido-PEG7.
Activation of the Carboxyl Group: The carboxyl group is activated by converting it to an NHS ester using N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to verify the purity and structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Deprotection Reactions: Performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or similar solvents.
Major Products
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Amine: Obtained after deprotection of the t-Boc group.
Applications De Recherche Scientifique
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is extensively used in various scientific research fields:
Chemistry: As a crosslinker in the synthesis of complex molecules.
Biology: For bioconjugation of proteins, peptides, and other biomolecules.
Medicine: In the development of drug delivery systems and antibody-drug conjugates.
Industry: Used in the production of PEGylated compounds to enhance solubility and stability
Mécanisme D'action
The mechanism of action of t-Boc-N-Amido-PEG7-CH2CO2-NHS ester involves:
Bioconjugation: The NHS ester reacts with primary amines on biomolecules to form stable amide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- t-Boc-N-Amido-PEG2-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG3-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG4-CH2CO2-NHS ester
- t-Boc-N-Amido-PEG6-CH2CO2-NHS ester
Uniqueness
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester is unique due to its longer PEG chain, which provides better solubility and reduced steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O13/c1-25(2,3)39-24(31)26-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-23(30)40-27-21(28)4-5-22(27)29/h4-20H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZWLYFGXBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)


![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)










